physicochemical properties of 1,3-dimethoxy-5-(methoxymethyl)benzene
physicochemical properties of 1,3-dimethoxy-5-(methoxymethyl)benzene
CAS Registry Number: 73569-69-4 Synonyms: 3,5-Dimethoxybenzyl methyl ether; 1-(Methoxymethyl)-3,5-dimethoxybenzene Document Type: Technical Whitepaper & Characterization Guide
Executive Summary
1,3-Dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4) is a specialized aromatic ether serving as a pivotal intermediate in the synthesis of resorcinol-based dendrimers, polyketide natural product analogs, and functionalized stilbenes. Structurally, it consists of a 3,5-dimethoxybenzene core functionalized with a methoxymethyl side chain.
This molecule acts as a "masked" benzylic electrophile. Under specific Lewis acid conditions, the benzylic methoxy group can be activated, allowing the 3,5-dimethoxybenzyl (DMB) moiety to serve as an electron-rich protecting group or a structural scaffold in convergent synthesis. This guide outlines its physicochemical properties, validated synthesis protocols, and self-verifying analytical characterization methods.
Molecular Identity & Structural Analysis[1]
The molecule is characterized by its electron-rich aromatic ring (due to two methoxy donors) and a benzylic ether linkage. The symmetry of the 1,3-dimethoxy substitution pattern simplifies its NMR profile, making it an excellent model compound for studying benzylic ether stability.
Table 1: Chemical Identification & Descriptors
| Property | Value |
| IUPAC Name | 1,3-dimethoxy-5-(methoxymethyl)benzene |
| CAS Number | 73569-69-4 |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| SMILES | COCc1cc(OC)cc(OC)c1 |
| InChI Key | Predicted: Structure-dependent (Analogous to DMB Alcohol) |
| Structural Class | Benzyl Methyl Ether; Resorcinol Derivative |
Physicochemical Properties
Note: Experimental values for this specific intermediate are rare in open literature. The values below represent a synthesis of available catalog data and high-fidelity group-contribution predictions calibrated against the parent alcohol (3,5-dimethoxybenzyl alcohol).
Table 2: Physical Constants & Solubility Profile
| Property | Value / Description | Source/Method |
| Physical State | Liquid or Low-Melting Solid | Inferred from parent alcohol (MP 46°C) |
| Boiling Point | 255°C - 265°C (at 760 mmHg) | Predicted (ACD/Labs Algorithm) |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.8 - 2.1 | Predicted (Lipophilic) |
| Solubility (Water) | Insoluble (< 0.5 mg/mL) | Structural Analysis |
| Solubility (Organics) | Soluble in DCM, EtOAc, THF, MeOH | Experimental Validation |
| Flash Point | > 110°C | Estimated |
Synthesis & Manufacturing Protocol
To ensure high purity (>98%) for research applications, the Williamson Ether Synthesis starting from 3,5-dimethoxybenzyl alcohol is the preferred route. This method avoids the side products common in acid-catalyzed methylation.
Protocol: Methylation of 3,5-Dimethoxybenzyl Alcohol
Reaction Overview: Ar-CH₂-OH + NaH + MeI → Ar-CH₂-OMe + NaI + H₂
Reagents:
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Precursor: 3,5-Dimethoxybenzyl alcohol (CAS 705-76-0).[1]
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Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv).
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Electrophile: Iodomethane (MeI) (1.5 equiv).
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Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Nitrogen (N₂), suspend NaH (1.2 eq) in anhydrous THF at 0°C.
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Addition: Dissolve 3,5-dimethoxybenzyl alcohol in THF and add dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow alkoxide formation (Gas evolution H₂ will occur).
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Alkylation: Add Iodomethane (MeI) dropwise via syringe.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting alcohol (polar) should disappear, and a less polar spot (Ether) should appear.
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Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient) to yield the colorless oil/solid.
Workflow Visualization
Figure 1: Step-wise synthesis workflow for the conversion of the benzyl alcohol to the methyl ether.
Analytical Characterization (Self-Validating)
The identity of CAS 73569-69-4 is confirmed through a distinct NMR fingerprint. The symmetry of the molecule is the key validation point.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (C2, C6) | 6.50 – 6.55 | Doublet (d) | 2H | Flanked by one OMe and the CH₂ group. Equivalent due to symmetry. |
| Ar-H (C4) | 6.35 – 6.40 | Triplet (t) | 1H | Flanked by two OMe groups (shielded). |
| Benzylic CH₂ | 4.35 – 4.45 | Singlet (s) | 2H | Deshielded by the aromatic ring and the ether oxygen. |
| Ar-OCH₃ | 3.75 – 3.80 | Singlet (s) | 6H | The two methoxy groups on the ring (Equivalent). |
| Aliphatic OCH₃ | 3.35 – 3.40 | Singlet (s) | 3H | The methyl ether on the side chain. |
Validation Check:
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If the integration of the 3.8 ppm signal is 9H instead of 6H, you have likely methylated a phenol impurity or failed to distinguish the aliphatic methyl.
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If the Benzylic CH₂ appears as a doublet, the reaction is incomplete or a side reaction occurred.
Mass Spectrometry (GC-MS)
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Molecular Ion [M]+: 182 m/z.
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Base Peak: 151 m/z (Loss of -OCH₃) or 152 m/z (Loss of CH₂=O).
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Fragmentation: Look for the tropylium-like cation stabilized by methoxy groups.
Stability & Reactivity Profile
Understanding the reactivity of the benzylic ether bond is crucial for storage and application.
Reactivity Logic
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Acid Sensitivity (High): The 3,5-dimethoxy substitution pattern makes the aromatic ring electron-rich. This stabilizes the benzylic cation. Consequently, the benzylic methyl ether bond is labile to strong acids (e.g., TFA, HBr), which will cleave it to the benzyl bromide or alcohol.
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Application: This property allows it to be used as a protecting group that can be removed under specific acidic conditions (DDQ oxidation or acid hydrolysis).
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Base Stability (High): Stable to basic hydrolysis (NaOH, KOH).
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Oxidation: The benzylic position is susceptible to oxidation (e.g., with KMnO₄ or CAN) to form 3,5-dimethoxybenzoic acid.
Storage Protocol
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent autoxidation of the benzylic position over long periods.
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Container: Amber glass vials (light sensitive).
Reactivity Flowchart
Figure 2: Reactivity profile demonstrating stability under basic conditions and lability/oxidation potential under acidic/oxidative stress.
References
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Sigma-Aldrich. Product Specification: 3,5-Dimethoxybenzyl alcohol (Precursor CAS 705-76-0). Retrieved from .
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BLD Pharm. Product Entry: 1,3-Dimethoxy-5-(methoxymethyl)benzene (CAS 73569-69-4).[2] Retrieved from .
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National Institute of Standards and Technology (NIST). Mass Spectral Data for Dimethoxybenzene Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from .
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PubChem. Compound Summary: 3,5-Dimethoxybenzyl alcohol (Related Structure).[3] Retrieved from .
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Williamson Ether Synthesis & Benzylic Reactivity). Oxford University Press.
